![molecular formula C24H18BNO2 B13176818 (3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C18H14BNO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a carbazole moiety attached to a biphenyl structure, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with 9-(3-bromophenyl)carbazole and trimethyl borate.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction mixture is heated to reflux in an appropriate solvent such as toluene or THF (tetrahydrofuran).
Purification: The product is purified by recrystallization or column chromatography to obtain the desired boronic acid derivative with high purity.
Industrial Production Methods: In an industrial setting, the production of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反応の分析
Types of Reactions:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Solvents: Toluene, THF, and other organic solvents.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as OLEDs (organic light-emitting diodes) and OPVs (organic photovoltaics).
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industry:
作用機序
The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group coordinates with metal centers, facilitating the formation of carbon-carbon bonds through Suzuki coupling reactions . The carbazole moiety provides additional stability and electronic properties to the compound, making it a versatile intermediate in various chemical processes.
類似化合物との比較
(9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar structure but with a different substitution pattern on the carbazole ring.
(9-([1,1’-Biphenyl]-3-yl)-9H-carbazol-3-yl)boronic acid: Another boronic acid derivative with a biphenyl and carbazole structure.
mCBP-CN (3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl): Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness:
Functional Group Positioning: The unique positioning of the boronic acid group in (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid provides distinct reactivity and stability compared to other similar compounds.
特性
分子式 |
C24H18BNO2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
[4-(3-carbazol-9-ylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16,27-28H |
InChIキー |
BUIMQLGTVFCJDV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


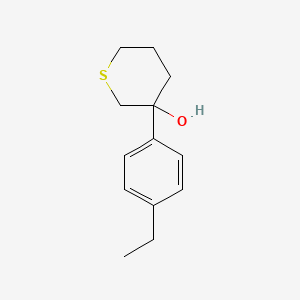
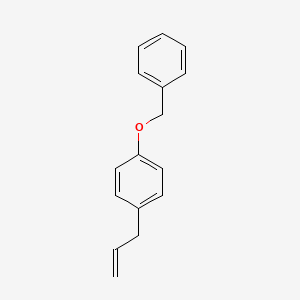

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)

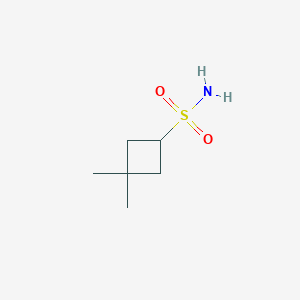

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

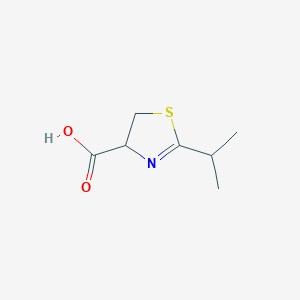

![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
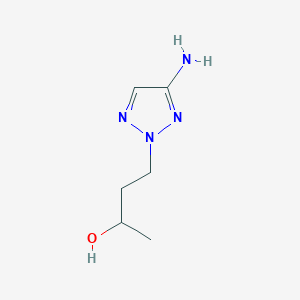
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
